H-Trp-Arg-Glu-Pro-Ser-Phe-Cys-Ala-Leu-Ser-OH.TFA
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Overview
Description
“H-Trp-Arg-Glu-Pro-Ser-Phe-Cys-Ala-Leu-Ser-OH Trifluoroacetate” is a peptide sequence. Peptides are short chains of amino acid monomers linked by peptide (amide) bonds . The sequence you provided contains several amino acids, including Tryptophan (Trp), Arginine (Arg), Glutamic Acid (Glu), Proline (Pro), Serine (Ser), Phenylalanine (Phe), Cysteine (Cys), Alanine (Ala), Leucine (Leu), and Serine (Ser) .
Molecular Structure Analysis
The molecular structure of a peptide is determined by the sequence of its amino acids and the nature of its peptide bonds. Each amino acid in the sequence can influence the overall structure and properties of the peptide .Physical and Chemical Properties Analysis
The physical and chemical properties of a peptide are influenced by its amino acid sequence. Properties such as solubility, melting point, and isoelectric point can all be affected by the nature of the amino acids in the peptide .Properties
IUPAC Name |
(4S)-4-[[(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C54H78N14O15S.C2HF3O2/c1-28(2)21-37(47(76)66-40(26-70)53(82)83)63-44(73)29(3)60-50(79)41(27-84)67-48(77)38(22-30-11-5-4-6-12-30)64-49(78)39(25-69)65-51(80)42-16-10-20-68(42)52(81)36(17-18-43(71)72)62-46(75)35(15-9-19-58-54(56)57)61-45(74)33(55)23-31-24-59-34-14-8-7-13-32(31)34;3-2(4,5)1(6)7/h4-8,11-14,24,28-29,33,35-42,59,69-70,84H,9-10,15-23,25-27,55H2,1-3H3,(H,60,79)(H,61,74)(H,62,75)(H,63,73)(H,64,78)(H,65,80)(H,66,76)(H,67,77)(H,71,72)(H,82,83)(H4,56,57,58);(H,6,7)/t29-,33-,35-,36-,37-,38-,39-,40-,41-,42-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMTYACSFDLVFQH-GJPLXVMQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CO)C(=O)O)NC(=O)C(C)NC(=O)C(CS)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CO)NC(=O)C2CCCN2C(=O)C(CCC(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC3=CNC4=CC=CC=C43)N.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CS)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CO)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)N.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C56H79F3N14O17S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1309.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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